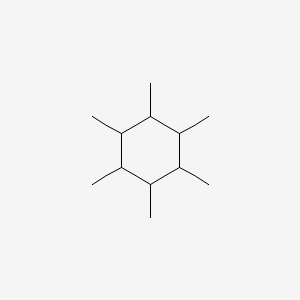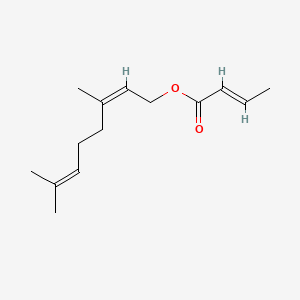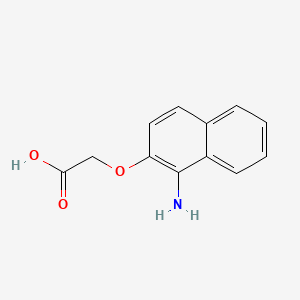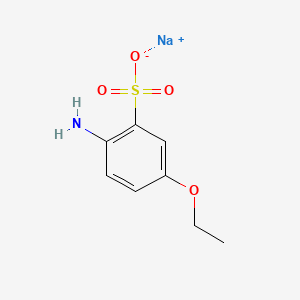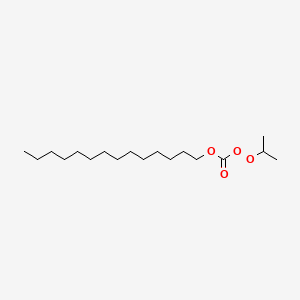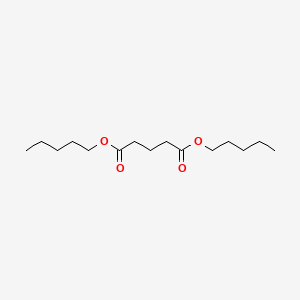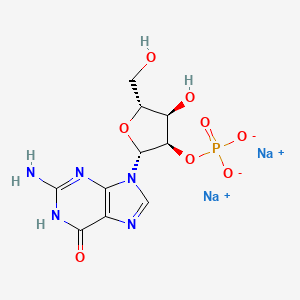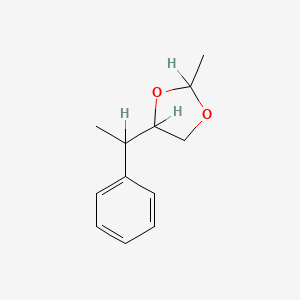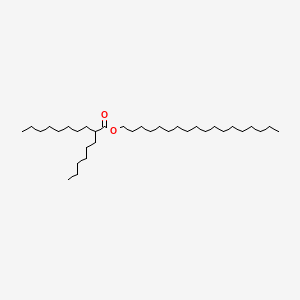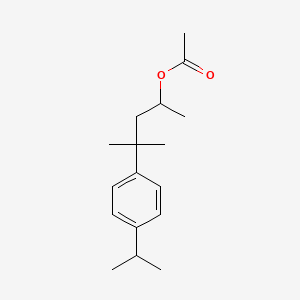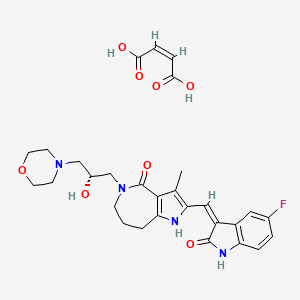
Henatinib maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Henatinib maleate is the maleate salt form of henatinib, an orally bioavailable, multitargeted tyrosine kinase inhibitor with potential antitumor and antiangiogenic activities. Henatinib inhibits vascular endothelial growth factor receptor type 2 (VEGFR2), a tyrosine kinase receptor upregulated in many tumor cells that plays a key role in angiogenesis. This inhibition may result in the suppression of angiogenesis and eventually tumor cell proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of henatinib maleate involves multiple steps, including the formation of the core structure and subsequent functionalizationThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure consistency and compliance with regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and concentration of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Henatinib maleate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., methanol, acetonitrile), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may possess different pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying tyrosine kinase inhibitors and their interactions with biological targets.
Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit tumor growth and angiogenesis.
Medicine: Explored as a therapeutic agent for treating advanced solid malignancies and other cancers. .
Mecanismo De Acción
Henatinib maleate exerts its effects by inhibiting vascular endothelial growth factor receptor type 2 (VEGFR2), a key receptor involved in angiogenesis. By blocking this receptor, this compound disrupts the signaling pathways that promote the formation of new blood vessels, thereby inhibiting tumor growth and proliferation. Additionally, this compound targets other tyrosine kinases, including mast/stem cell growth factor receptor (c-Kit) and platelet-derived growth factor receptor (PDGFR) alpha and beta, further contributing to its antitumor and antiangiogenic activities .
Comparación Con Compuestos Similares
Henatinib maleate is structurally similar to other tyrosine kinase inhibitors, such as sunitinib and sorafenib. it exhibits unique properties that distinguish it from these compounds:
Sunitinib: Like this compound, sunitinib targets VEGFR2 but also inhibits other receptors, including PDGFR and c-Kit.
Sorafenib: Sorafenib also targets VEGFR2 and other kinases but has a broader range of activity against additional targets.
Similar compounds include:
- Sunitinib
- Sorafenib
- Pazopanib
- Axitinib
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles, side effect profiles, and clinical applications .
Propiedades
Número CAS |
1239269-52-3 |
|---|---|
Fórmula molecular |
C29H33FN4O8 |
Peso molecular |
584.6 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-5-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-3-methyl-1,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4-one |
InChI |
InChI=1S/C25H29FN4O4.C4H4O4/c1-15-22(12-19-18-11-16(26)4-5-20(18)28-24(19)32)27-21-3-2-6-30(25(33)23(15)21)14-17(31)13-29-7-9-34-10-8-29;5-3(6)1-2-4(7)8/h4-5,11-12,17,27,31H,2-3,6-10,13-14H2,1H3,(H,28,32);1-2H,(H,5,6)(H,7,8)/b19-12-;2-1-/t17-;/m1./s1 |
Clave InChI |
UGVGACHPGHZDMO-LMERLFCISA-N |
SMILES isomérico |
CC1=C(NC2=C1C(=O)N(CCC2)C[C@@H](CN3CCOCC3)O)/C=C\4/C5=C(C=CC(=C5)F)NC4=O.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CC1=C(NC2=C1C(=O)N(CCC2)CC(CN3CCOCC3)O)C=C4C5=C(C=CC(=C5)F)NC4=O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


